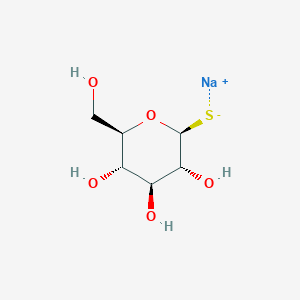

Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxyméthyl)tétrahydro-2H-pyran-2-thiolate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

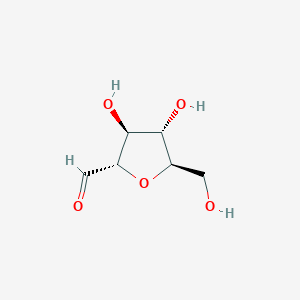

1-thio-β-D-Glucose is an analog of β-D-glucose in which sulfur replaces the hydroxyl group at the one position. The thiol group allows diverse chemical reactions, including click chemistry and polymerization. 1-thio-β-D-Glucose can be labeled with technetium-99m for analytical and diagnostic procedures. It can also be used as a substrate for glucose oxidase, which leads to the production of 1-thio-β-D-gluconic acid.

Applications De Recherche Scientifique

Réactions chimiques

Le groupe thiol dans le sel de sodium du 1-thio-beta-D-glucose permet diverses réactions chimiques, notamment la chimie clic et la polymérisation .

Procédures analytiques et diagnostiques

Le sel de sodium du 1-thio-beta-D-glucose peut être marqué au technétium-99m, un radio-isotope couramment utilisé en imagerie médicale, pour des procédures analytiques et diagnostiques .

Substrat pour les enzymes

Ce composé peut être utilisé comme substrat pour l'enzyme glucose oxydase, ce qui conduit à la production d'acide 1-thio-beta-D-gluconique .

Formation de monocouches auto-assemblées

Le 1-thio-beta-D-glucose forme des monocouches auto-assemblées hydrophiles avec le métal, ce qui peut stabiliser la bicouche lipidique et protéger les protéines de la dénaturation .

Molécule porteuse pour l'absorption cellulaire

Le sel de sodium du 1-thio-beta-D-glucose est souvent utilisé comme molécule porteuse pour l'absorption cellulaire de marqueurs, de polymères et de nanoparticules .

Traitement de la polyarthrite rhumatoïde

Bien que le mécanisme biologique soit inconnu, le sel de sodium du 1-thio-beta-D-glucose a été utilisé dans la recherche et pour traiter la polyarthrite rhumatoïde .

Safety and Hazards

This compound has been classified as potentially hazardous. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) . It is also recommended to use only outdoors or in a well-ventilated area (P271), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .

Mécanisme D'action

Target of Action

It’s known that this compound is often used as a carrier molecule for cell uptake of markers, polymers, and nanoparticles .

Mode of Action

1-Thio-beta-D-glucose sodium salt is an analog of beta-D-glucose where sulfur replaces the hydroxyl group at the one position . This modification allows the compound to form a hydrophilic self-assembled monolayer with metal, which stabilizes the lipid bilayer and protects proteins from denaturation .

Biochemical Pathways

It’s known that the compound can be used as a substrate for glucose oxidase, leading to the production of 1-thio-beta-d-gluconic acid .

Pharmacokinetics

Its solubility in water (50 mg/ml) and dmso (10 mg/ml) suggests that it may have good bioavailability .

Result of Action

It’s known that the compound can be labeled with technetium-99m for analytical and diagnostic procedures .

Action Environment

It’s known that the compound decomposes on heating at 130 °c , suggesting that temperature could be a significant environmental factor affecting its stability.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate involves the protection of the hydroxyl groups followed by the addition of the thiol group to the protected intermediate. The protecting groups are then removed to obtain the final product.", "Starting Materials": [ "D-glucose", "Sodium hydroxide", "Methanol", "Hydrogen sulfide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Diethyl ether", "Sodium bicarbonate", "Water" ], "Reaction": [ "D-glucose is protected using acetic anhydride and pyridine to obtain 2,3,4,5,6-pentaacetyl-D-glucose.", "The protected intermediate is then treated with methanesulfonic acid and methanol to obtain 2,3,4,5,6-penta-O-methyl-D-glucose.", "Hydrogen sulfide is bubbled through a solution of 2,3,4,5,6-penta-O-methyl-D-glucose in methanol to obtain the protected thiol intermediate.", "The protecting groups are removed using sodium bicarbonate and water to obtain the final product Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate." ] } | |

Numéro CAS |

10593-29-0 |

Formule moléculaire |

C6H12NaO5S |

Poids moléculaire |

219.21 g/mol |

Nom IUPAC |

sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |

InChI |

InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/t2-,3-,4+,5-,6+;/m1./s1 |

Clé InChI |

BHHKGFGJKMSQDZ-WNFIKIDCSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O.[Na] |

SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |

SMILES canonique |

C(C1C(C(C(C(O1)S)O)O)O)O.[Na] |

Apparence |

Assay:≥95%A crystalline solid |

Autres numéros CAS |

10593-29-0 |

Synonymes |

1-thio-beta-D-glucose 1-thioglucose 1-thioglucose, (D)-isomer 1-thioglucose, sodium salt beta-D-thioglucose sodium thioglucse |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15768.png)